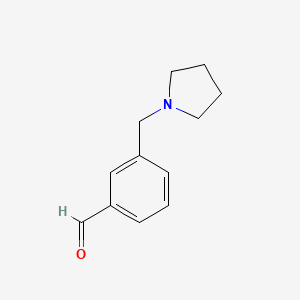

3-(Pyrrolidin-1-ylmethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-10-12-5-3-4-11(8-12)9-13-6-1-2-7-13/h3-5,8,10H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHOLQHPKIDQEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594622 | |

| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-42-0 | |

| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Pyrrolidin-1-ylmethyl)benzaldehyde: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrrolidin-1-ylmethyl)benzaldehyde is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, which incorporates a benzaldehyde moiety and a pyrrolidine ring, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine ring, a five-membered saturated heterocycle, is a common motif in a wide array of biologically active natural products and synthetic drugs.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in the exploration of novel chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 884507-42-0 | [3] |

| Molecular Formula | C₁₂H₁₅NO | [2][3] |

| Molecular Weight | 189.26 g/mol | [2][3] |

| SMILES | O=Cc1cccc(CN2CCCC2)c1 | [2][3] |

| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |

| Purity | Commercially available at 97% | [2] |

Synthesis and Reactivity

The synthesis of this compound can be approached through a multi-step process. A plausible and efficient synthetic route involves the preparation of a key intermediate, 3-(halomethyl)benzaldehyde, followed by a nucleophilic substitution reaction with pyrrolidine.

Synthesis of the Precursor: 3-(Bromomethyl)benzaldehyde

A common and effective method for the synthesis of 3-(bromomethyl)benzaldehyde starts from the commercially available m-tolunitrile. This two-step process involves:

-

Free-radical bromination of the methyl group of m-tolunitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This reaction selectively brominates the benzylic position.

-

Reduction of the nitrile group to an aldehyde. A Stephen reduction, utilizing a reducing agent like diisobutylaluminium hydride (DIBAL-H), can effectively convert the nitrile to the corresponding aldehyde.[4]

A detailed experimental protocol for the synthesis of 3-(bromomethyl)benzaldehyde from α-bromo-m-tolunitrile has been reported with a quantitative yield.[4]

Experimental Protocol: Synthesis of 3-(Bromomethyl)benzaldehyde [4]

-

Dissolve α-bromo-m-tolunitrile (25.51 mmol) in toluene.

-

Cool the solution to 0 °C under an argon atmosphere.

-

Add diisobutylaluminum hydride (DIBAL-H, 1.4 eq., 1 M in hexanes) dropwise to the solution.

-

After 2 hours, add chloroform to the solution, followed by 10% HCl.

-

Stir the mixture for an additional hour.

-

Separate the organic layer, wash with distilled water, dry with Na₂SO₄, and concentrate to yield the product.

The structure of the resulting 3-(bromomethyl)benzaldehyde can be confirmed by spectroscopic methods. The reported ¹H NMR spectrum shows a characteristic singlet for the aldehyde proton at approximately 10.03 ppm and a singlet for the benzylic protons of the bromomethyl group at around 4.55 ppm. The ¹³C NMR spectrum displays the aldehyde carbon at roughly 191.6 ppm and the benzylic carbon at approximately 32.1 ppm.[4]

Final Synthetic Step: Nucleophilic Substitution with Pyrrolidine

The final step in the synthesis of this compound involves the reaction of 3-(bromomethyl)benzaldehyde with pyrrolidine. This is a classic nucleophilic substitution reaction where the nitrogen atom of the pyrrolidine acts as a nucleophile, displacing the bromide ion from the benzylic carbon of 3-(bromomethyl)benzaldehyde.

Proposed Experimental Protocol:

-

Dissolve 3-(bromomethyl)benzaldehyde in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add an excess of pyrrolidine (typically 2-3 equivalents) to the solution. The excess pyrrolidine also acts as a base to neutralize the HBr formed during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove excess pyrrolidine and any salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Caption: Synthetic pathway to this compound.

Analytical Characterization

Predicted Spectroscopic Data:

-

¹H NMR:

-

An aldehyde proton (CHO) singlet between 9.9 and 10.1 ppm.

-

Aromatic protons on the benzene ring appearing as multiplets in the range of 7.2 to 7.8 ppm.

-

A singlet for the benzylic methylene protons (Ar-CH₂-N) around 3.6-3.8 ppm.

-

Multiplets for the pyrrolidine ring protons, with those adjacent to the nitrogen (α-protons) appearing further downfield (around 2.5-2.7 ppm) than the β-protons (around 1.7-1.9 ppm).

-

-

¹³C NMR:

-

An aldehyde carbonyl carbon signal around 192 ppm.

-

Aromatic carbon signals between 125 and 140 ppm.

-

A benzylic methylene carbon signal around 60-65 ppm.

-

Pyrrolidine carbon signals, with the α-carbons appearing around 54 ppm and the β-carbons around 23 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band for the aldehyde C=O stretch around 1700 cm⁻¹.

-

C-H stretching vibrations for the aldehyde group appearing as two weak bands between 2700 and 2900 cm⁻¹.

-

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

-

Aliphatic C-H stretching vibrations of the pyrrolidine and methylene groups between 2800 and 3000 cm⁻¹.

-

C-N stretching vibrations in the fingerprint region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z = 189.

-

A significant fragment ion resulting from the loss of the pyrrolidinomethyl group to form the benzoyl cation at m/z = 105.

-

A fragment corresponding to the pyrrolidinomethyl cation at m/z = 84.

-

The tropylium ion at m/z = 91 is also a likely fragment.

-

Caption: General workflow for the synthesis and characterization of organic compounds.

Applications in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its prevalence is due to its ability to introduce a three-dimensional character to a molecule, which can enhance binding to biological targets, as well as its favorable physicochemical properties that can improve pharmacokinetic profiles.

While specific biological activities of this compound have not been extensively reported, its structural motifs suggest potential for exploration in several therapeutic areas.

-

Neurological Disorders: N-benzylpyrrolidine derivatives have been investigated for the treatment of Alzheimer's disease, showing inhibitory activity against cholinesterases and β-secretase-1 (BACE-1).[1] The benzaldehyde functionality can serve as a handle for further chemical modifications to explore such activities.

-

Anticancer Agents: The isomeric 4-(pyrrolidin-1-ylmethyl)benzaldehyde is a known intermediate for small molecule anticancer drugs.[5] This suggests that the 3-substituted isomer could also be a valuable precursor for the development of novel antineoplastic agents. Pyrrolidine derivatives have been designed as matrix metalloproteinase (MMP) inhibitors, which play a role in cancer cell invasion and metastasis.[6]

-

Antimicrobial and Other Activities: The broader class of benzylpyrrolidine derivatives has demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[7]

The aldehyde group in this compound is a particularly useful functional group for further synthetic elaboration. It can readily undergo a variety of chemical transformations, including:

-

Reductive amination to introduce new amine functionalities.

-

Wittig reactions to form alkenes.

-

Aldol and other condensation reactions to build larger molecular scaffolds.

This chemical versatility allows for the facile generation of libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.

Caption: Potential therapeutic areas for derivatives of this compound.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this compound is not widely available, it is prudent to handle this compound with the care afforded to other benzaldehyde and amine derivatives. Benzaldehydes can be irritants, and some are known skin sensitizers. Tertiary amines can also be irritants and may be harmful if ingested or absorbed through the skin.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its structure offers multiple points for diversification. While a comprehensive biological profile of this specific compound is yet to be fully elucidated, the known activities of related N-benzylpyrrolidine and benzaldehyde derivatives suggest that it is a promising starting point for the development of novel therapeutics in areas such as neurodegenerative diseases, oncology, and infectious diseases. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the advancement of pharmaceutical sciences.

References

-

Zhang, B., Cao, L., Xu, S., & Wang, P. (n.d.). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). This compound, 97%. Fisher Scientific. Retrieved from [Link]

-

Zhang, L., et al. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience Trends, 14(3), 192-199. doi: 10.5582/bst.2020.01051. Retrieved from [Link]

-

Various authors. (2019, May 6). Proposed synthesis of 3-bromomethyl benzaldehyde? ResearchGate. Retrieved from [Link]

-

Matrix Fine Chemicals GmbH. (n.d.). 3-[(PYRROLIDIN-1-YL)METHYL]BENZALDEHYDE | CAS 884507-42-0. Retrieved from [Link]

-

Shrivastava, S. K., et al. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 28(22), 115721. doi: 10.1016/j.bmc.2020.115721. Retrieved from [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248035. doi: 10.3389/fphar.2023.1248035. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(3-pyrrolidino-1-(4-tolyl)prop-1E-enyl)benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US4036887A - Preparation of 3-bromobenzaldehyde.

-

Amarouche, L., et al. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. Retrieved from [Link]

-

Api, A. M., et al. (n.d.). RIFM fragrance ingredient safety assessment, benzaldehyde, CAS Registry Number 100-52-7. ScienceDirect. Retrieved from [Link]

- Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, (4), 25-34.

- Seneviratne, U., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499.

- OICC Press. (2024).

-

MDPI. (n.d.). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. MDPI. Retrieved from [Link]

-

Frontiers Media S.A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Retrieved from [Link]

-

Trinh, H. T. T., et al. (2016). Green Organic Synthesis of N-Methylpyrrolidine. ResearchGate. Retrieved from [Link]

-

Matrix Fine Chemicals GmbH. (n.d.). 3-[(PYRROLIDIN-1-YL)METHYL]BENZALDEHYDE | CAS 884507-42-0. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Api, A. M., et al. (n.d.). RIFM fragrance ingredient safety assessment, benzaldehyde, CAS Registry Number 100-52-7. ScienceDirect. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Phenylmethyl)pyrrolidine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Pyrrolidinecarboxaldehyde. PubChem. Retrieved from [Link]

Sources

- 1. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

3-(Pyrrolidin-1-ylmethyl)benzaldehyde structure elucidation

<_ _> An In-depth Technical Guide to the Structure Elucidation of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile synthetic intermediate characterized by its benzaldehyde core, substituted at the meta position with a pyrrolidin-1-ylmethyl group.[1] Its molecular formula is C12H15NO, with a corresponding molecular weight of approximately 189.26 g/mol .[2][3] The accurate elucidation of its structure is paramount for its application in medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and material properties. This guide outlines a multi-technique approach, integrating mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments to unequivocally confirm the compound's identity and connectivity.

Logical Workflow for Structural Elucidation

The confirmation of this compound's structure is best approached through a systematic and hierarchical series of analytical experiments. This workflow is designed to first confirm the molecular mass and key functional groups, followed by a detailed mapping of the proton and carbon skeletons, and finally, the establishment of specific atom-to-atom connectivity.

Caption: Logical workflow for the structural elucidation of this compound.

Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

The initial steps in the structure elucidation process are designed to provide broad, yet critical, information about the molecule's overall composition and the types of chemical bonds present.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS is employed to determine the accurate mass of the molecular ion, which in turn provides the elemental composition. This is a crucial first step to confirm that the synthesized or isolated compound has the expected molecular formula.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically suitable for this compound due to the presence of the basic nitrogen atom in the pyrrolidine ring, which is readily protonated.

-

Data Acquisition: The instrument is calibrated, and the sample is introduced via direct infusion or liquid chromatography. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]+ is measured.

Expected Results & Interpretation: The expected m/z for the [M+H]+ ion of C12H15NO is approximately 190.1226. The high-resolution measurement allows for the confirmation of the elemental formula, distinguishing it from other potential isobaric compounds. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural clues. Common fragmentation pathways for benzylamines involve cleavage of the benzylic C-N bond, which would be expected to produce a prominent tropylium ion at m/z 91.[4][5][6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within the molecule. For this compound, the key functional groups are the aromatic ring, the aldehyde, and the tertiary amine.

Experimental Protocol:

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a dispersion in a KBr pellet.

-

Data Acquisition: A background spectrum is collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Expected Results & Interpretation: The FTIR spectrum will exhibit characteristic absorption bands that confirm the presence of the key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |

| Aldehyde C-H Stretch | ~2830-2695 | This pair of weak to medium bands is highly diagnostic for an aldehyde C-H bond.[8] |

| Aldehyde C=O Stretch | ~1705 | The carbonyl stretch for an aromatic aldehyde is typically found at a lower frequency than a saturated aldehyde due to conjugation with the benzene ring.[9][10] |

| Aromatic C=C Stretch | ~1600-1450 | Multiple sharp bands in this region are indicative of the benzene ring. |

| Aromatic C-H Stretch | >3000 | Stretching vibrations of the sp² hybridized C-H bonds of the aromatic ring. |

| Aliphatic C-H Stretch | ~2975-2800 | Stretching vibrations of the sp³ hybridized C-H bonds of the pyrrolidine and methylene groups. |

The presence of these characteristic peaks provides strong evidence for the benzaldehyde and pyrrolidin-1-ylmethyl moieties.

Part 2: Detailed Structural Mapping - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structure elucidation of organic molecules. A combination of 1D and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework.

One-Dimensional (1D) NMR: ¹H and ¹³C NMR

Rationale: ¹H NMR provides information about the chemical environment, number, and connectivity of protons in the molecule. ¹³C NMR, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number and type (CH₃, CH₂, CH, or quaternary) of carbon atoms.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

Data Acquisition: Standard pulse programs are used to acquire the ¹H and ¹³C{¹H} (proton-decoupled) spectra. DEPT-90 and DEPT-135 experiments are run to differentiate between CH, CH₂, and CH₃ groups.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 | Singlet | 1H | Aldehyde-H | The aldehyde proton is highly deshielded and appears in a characteristic downfield region.[11][12] |

| ~7.8-7.5 | Multiplet | 4H | Aromatic-H | The protons on the benzene ring will exhibit complex splitting patterns due to their coupling with each other. |

| ~3.6 | Singlet | 2H | Benzylic-CH₂ | The methylene protons adjacent to the aromatic ring and the nitrogen atom. |

| ~2.5 | Multiplet | 4H | Pyrrolidine-CH₂ (α to N) | The methylene groups of the pyrrolidine ring directly attached to the nitrogen. |

| ~1.8 | Multiplet | 4H | Pyrrolidine-CH₂ (β to N) | The other two methylene groups of the pyrrolidine ring.[13] |

Expected ¹³C NMR and DEPT Data:

| Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Assignment | Rationale |

| ~192 | N/A | N/A | Aldehyde C=O | The carbonyl carbon of the aldehyde is highly deshielded. |

| ~137-128 | Positive | Positive/N/A | Aromatic C/CH | Carbons of the benzene ring. Quaternary carbons will be absent in DEPT spectra. |

| ~63 | Negative | N/A | Benzylic-CH₂ | The benzylic methylene carbon. |

| ~54 | Negative | N/A | Pyrrolidine-CH₂ (α to N) | The methylene carbons of the pyrrolidine ring adjacent to the nitrogen. |

| ~23 | Negative | N/A | Pyrrolidine-CH₂ (β to N) | The other two methylene carbons of the pyrrolidine ring. |

Two-Dimensional (2D) NMR: COSY, HSQC, and HMBC

Rationale: 2D NMR experiments are essential for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[14][15]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH coupling).[14][16]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically 2 or 3 bonds, ²JCH and ³JCH). This is crucial for connecting different spin systems and identifying quaternary carbons.[17]

Experimental Protocol: Standard pulse sequences for COSY, HSQC, and HMBC experiments are run on the same sample prepared for 1D NMR.

Interpretation of 2D NMR Data:

The combination of these 2D spectra allows for the unambiguous assembly of the molecular structure.

Caption: Key HMBC correlations for this compound.

-

COSY: Will show correlations between the aromatic protons, revealing their substitution pattern. It will also show correlations between the two sets of methylene protons within the pyrrolidine ring.

-

HSQC: Will definitively link each proton signal (from the ¹H NMR) to its corresponding carbon signal (from the ¹³C NMR). For example, the singlet at ~3.6 ppm will correlate to the carbon at ~63 ppm.

-

HMBC: This is the final piece of the puzzle. Key correlations would include:

-

The aldehyde proton (~10.0 ppm) correlating to the aromatic carbons C2 and C6.

-

The benzylic methylene protons (~3.6 ppm) correlating to the aromatic carbons C2 and C4, as well as the α-carbons of the pyrrolidine ring (~54 ppm). This correlation is critical as it connects the benzyl group to the pyrrolidine ring.

-

The α-protons of the pyrrolidine ring (~2.5 ppm) correlating to the benzylic carbon (~63 ppm) and the β-carbons of the pyrrolidine ring (~23 ppm).

-

Conclusion

By systematically applying this integrated analytical approach, the structure of this compound can be elucidated with a high degree of confidence. The congruence of data from mass spectrometry, infrared spectroscopy, and a full suite of NMR experiments provides a self-validating system, ensuring the scientific integrity of the structural assignment. This robust characterization is an indispensable foundation for any further research or development involving this compound.

References

- Matrix Scientific. This compound.

- PrepChem.com. Synthesis of 3-(3-pyrrolidino-1-(4-tolyl)prop-1E-enyl)benzaldehyde.

- ChemicalBook. This compound.

- SynQuest Laboratories. 3-[(PYRROLIDIN-1-YL)METHYL]BENZALDEHYDE.

- Proprep. Interpret the NMR spectrum of benzaldehyde and identify its characteristic peaks.

- MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone).

- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.

- Emery Pharma.

- ACS Publications.

- PubMed. Fragmentation mechanisms of protonated benzylamines.

- Spectroscopy Online. The C=O Bond, Part II: Aldehydes.

- University of Calgary. IR: aldehydes.

- YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

- eCommons@Cornell.

- Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones.

- ACS Publications.

- PubMed.

- ResearchGate.

- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).

- Organic Chemistry: A Tenth Edition. 19.14 Spectroscopy of Aldehydes and Ketones.

Sources

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 2. 884507-42-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. This compound [chemicalbook.com]

- 4. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. proprep.com [proprep.com]

- 12. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) | MDPI [mdpi.com]

- 14. emerypharma.com [emerypharma.com]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(Pyrrolidin-1-ylmethyl)benzaldehyde

CAS Number: 884507-42-0

This guide provides a comprehensive technical overview of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde, a functionalized aromatic aldehyde of interest to researchers and professionals in drug discovery and organic synthesis. Drawing from established chemical principles and data on analogous structures, this document will detail the compound's properties, a proposed synthetic route with mechanistic insights, expected reactivity, potential applications, and essential safety protocols.

Introduction and Physicochemical Properties

This compound is a bifunctional organic molecule incorporating a reactive aldehyde group and a tertiary amine in the form of a pyrrolidine ring, connected by a methylene bridge to a benzene core. This unique combination of functional groups makes it a versatile building block in synthetic chemistry. The aldehyde allows for a wide range of transformations, including oxidation, reduction, and the formation of imines and other condensation products. The tertiary benzylic amine moiety introduces basicity and can influence the molecule's pharmacokinetic properties in potential pharmaceutical applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 884507-42-0 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO | [1][3] |

| Molecular Weight | 189.25 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| SMILES | O=Cc1cccc(CN2CCCC2)c1 | [1][3] |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid | Inferred |

| Purity | Typically available at ≥95% | [4] |

Proposed Synthesis: Reductive Amination Pathway

Proposed Synthetic Scheme

The overall transformation can be depicted as follows:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde

Introduction

3-(Pyrrolidin-1-ylmethyl)benzaldehyde is a substituted aromatic aldehyde with potential applications in pharmaceutical and materials science research.[1] Its molecular structure, comprising a benzaldehyde core functionalized with a pyrrolidin-1-ylmethyl substituent at the meta position, necessitates thorough characterization to confirm its identity and purity.[2][3] This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive framework for its characterization.[4][5]

This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of this compound. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure technical accuracy and practical utility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, a robust experimental protocol for data acquisition, and a summary of the expected spectral data.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehydic, aromatic, benzylic, and pyrrolidinyl protons. The chemical shifts are influenced by the electronic environment of each proton.

-

Aldehydic Proton (-CHO): This proton is expected to appear as a singlet in the downfield region, typically around δ 9.9-10.1 ppm .[5] Its significant deshielding is due to the strong electron-withdrawing effect of the carbonyl group.[5]

-

Aromatic Protons (C₆H₄): The four protons on the benzene ring will appear in the aromatic region, approximately between δ 7.4 and 7.8 ppm . Due to the meta-substitution pattern, they are expected to present as a complex multiplet or as distinct signals. The proton ortho to the aldehyde group is likely to be the most deshielded.

-

Benzylic Protons (-CH₂-): The two protons of the methylene bridge connecting the pyrrolidine ring to the benzene ring are expected to resonate as a singlet around δ 3.6-3.8 ppm .

-

Pyrrolidinyl Protons: The eight protons of the pyrrolidine ring will likely appear as two multiplets. The four protons adjacent to the nitrogen atom (α-protons) are expected around δ 2.5-2.7 ppm , while the remaining four protons (β-protons) should appear further upfield, around δ 1.7-1.9 ppm .

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (-CHO): This carbon is highly deshielded and is predicted to have a chemical shift in the range of δ 190-195 ppm .

-

Aromatic Carbons (C₆H₄): The six aromatic carbons will resonate in the region of δ 125-140 ppm . The carbon attached to the aldehyde group (ipso-carbon) and the carbon attached to the pyrrolidinylmethyl group will have distinct chemical shifts from the other aromatic carbons.

-

Benzylic Carbon (-CH₂-): The benzylic carbon is expected to appear around δ 60-65 ppm .

-

Pyrrolidinyl Carbons: The two sets of carbons in the pyrrolidine ring will have distinct signals. The carbons alpha to the nitrogen are predicted to be in the range of δ 50-55 ppm , while the beta carbons are expected around δ 20-25 ppm .

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectra to the TMS signal at 0 ppm.

-

Predicted NMR Data Summary

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CHO | 9.9 - 10.1 | Singlet | 190 - 195 |

| Aromatic-H | 7.4 - 7.8 | Multiplet | 125 - 140 |

| Benzylic -CH₂- | 3.6 - 3.8 | Singlet | 60 - 65 |

| Pyrrolidine α-CH₂ | 2.5 - 2.7 | Multiplet | 50 - 55 |

| Pyrrolidine β-CH₂ | 1.7 - 1.9 | Multiplet | 20 - 25 |

Molecular Structure with Atom Numbering for NMR Assignment

Caption: Molecular structure of this compound with atom numbering.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Predicted ESI-MS Fragmentation Pattern

In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), this compound (C₁₂H₁₅NO, MW: 189.26) is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺ at m/z 190.27. The primary fragmentation pathway is anticipated to involve the cleavage of the benzylic C-N bond, a common fragmentation for benzylamines.

The major predicted fragments are:

-

m/z 190.27 ([M+H]⁺): The protonated parent molecule.

-

m/z 119.05: Resulting from the loss of pyrrolidine (C₄H₉N). This fragment corresponds to the 3-methylbenzaldehyde cation.

-

m/z 91.05: A common fragment in benzyl compounds, corresponding to the tropylium ion, formed through rearrangement and loss of CO from the m/z 119.05 fragment.

-

m/z 71.09: The pyrrolidinyl cation, resulting from the cleavage of the benzylic C-N bond.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

-

Instrument Setup:

-

Use an ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

-

Calibrate the instrument using a standard calibration mixture.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500).

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the [M+H]⁺ ion (m/z 190.27) as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to induce fragmentation.

-

Acquire the product ion spectrum to identify the fragment ions.

-

Predicted Mass Spectrometry Data Summary

| m/z | Predicted Formula | Identity |

| 190.27 | [C₁₂H₁₆NO]⁺ | [M+H]⁺ |

| 119.05 | [C₈H₇O]⁺ | [M+H - C₄H₉N]⁺ |

| 91.05 | [C₇H₇]⁺ | Tropylium ion |

| 71.09 | [C₄H₉N]⁺ | Pyrrolidinyl cation |

Predicted Fragmentation Pathway

Sources

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 2. 884507-42-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. rsc.org [rsc.org]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde

Foreword: The Strategic Importance of Substituted Benzaldehydes

In the landscape of modern medicinal chemistry and materials science, functionalized aromatic aldehydes serve as pivotal building blocks. Among these, 3-(Pyrrolidin-1-ylmethyl)benzaldehyde is a compound of significant interest. Its unique architecture, combining a reactive aldehyde "handle" with a basic pyrrolidine moiety, makes it a versatile intermediate for constructing complex molecular targets. The pyrrolidine group can enhance aqueous solubility and provide a key interaction point for biological targets, while the meta-substituted aldehyde allows for diverse chemical transformations. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this valuable chemical entity, grounded in fundamental principles of organic chemistry.

Part 1: Synthesis Methodology

Strategic Approach: The Rationale for Nucleophilic Substitution

Several pathways could be envisioned for the synthesis of this compound, including reductive amination or the Mannich reaction.[1][2] However, for a robust and high-yielding laboratory-scale synthesis, the most direct and reliable strategy is the nucleophilic substitution (SN2) reaction between a suitable halo-methyl precursor and pyrrolidine.

Our chosen strategy hinges on the reaction of 3-(Bromomethyl)benzaldehyde with pyrrolidine . This pathway is favored for several reasons:

-

Causality of Reactivity : The benzylic carbon in 3-(bromomethyl)benzaldehyde is highly electrophilic. It is activated by the adjacent aromatic ring and bears an excellent leaving group (bromide), making it an ideal substrate for an SN2 attack.

-

Nucleophilicity : Pyrrolidine is a potent secondary amine nucleophile, capable of efficiently displacing the bromide to form the desired C-N bond.[3]

-

Reaction Control : The reaction is generally clean, proceeds under mild conditions, and the primary byproduct, hydrogen bromide (HBr), can be easily neutralized with a non-nucleophilic base, preventing unwanted side reactions.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to these steps, coupled with in-process monitoring (TLC), ensures a high probability of success.

Materials & Reagents:

-

3-(Bromomethyl)benzaldehyde (97%)

-

Pyrrolidine (≥99%)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (ACN), Anhydrous

-

Ethyl Acetate (EtOAc), HPLC Grade

-

Hexanes, HPLC Grade

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl Solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (230-400 mesh)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(bromomethyl)benzaldehyde (5.0 g, 25.1 mmol, 1.0 equiv.) and anhydrous potassium carbonate (6.9 g, 50.2 mmol, 2.0 equiv.).

-

Expert Insight: Using a two-fold excess of K₂CO₃, a solid inorganic base, is critical. It effectively scavenges the HBr generated during the reaction without introducing a competing liquid nucleophile, thereby minimizing side products and simplifying the subsequent work-up.

-

-

Solvent and Reagent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension for 5 minutes. Slowly add pyrrolidine (2.1 mL, 26.4 mmol, 1.05 equiv.) dropwise via syringe over 5 minutes.

-

Expert Insight: A slight excess of the amine nucleophile ensures the complete consumption of the limiting electrophile. Acetonitrile is the solvent of choice due to its polar aprotic nature, which effectively solvates the ions involved in the SN2 transition state without interfering with the nucleophile.

-

-

Reaction Execution: Seal the flask under a nitrogen atmosphere and stir vigorously at room temperature (20-25°C) for 24 hours.

-

In-Process Monitoring (TLC): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The starting material (3-(bromomethyl)benzaldehyde) should show a higher Rf value than the more polar product. The reaction is complete upon the disappearance of the starting material spot.

-

Work-up and Extraction: a. Once the reaction is complete, filter the mixture through a pad of Celite to remove the solid potassium carbonate and salts. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil. c. Dissolve the oil in 100 mL of ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.

-

Trustworthiness Check: The aqueous washes are essential for removing any remaining inorganic salts and unreacted water-soluble components, ensuring the purity of the crude product before chromatography. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude material by flash column chromatography on silica gel.

-

Eluent System: A gradient of 100% hexanes to 70:30 hexanes:ethyl acetate.

-

Fraction Collection: Collect fractions based on TLC analysis.

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a clear, pale-yellow oil.

-

Part 2: Structural Elucidation and Characterization

Rigorous characterization is non-negotiable for confirming the identity and purity of the synthesized compound. A multi-technique approach provides orthogonal data, leading to an unambiguous structural assignment.

Caption: Orthogonal techniques used for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR (400 MHz, CDCl₃): Predicted Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.95 | Singlet (s) | 1H | Aldehyde (-H CO) | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group. |

| ~7.80 | Multiplet (m) | 2H | Aromatic (Ar-H ) | Protons ortho to the aldehyde group are deshielded. |

| ~7.50 | Multiplet (m) | 2H | Aromatic (Ar-H ) | Remaining aromatic protons. |

| ~3.65 | Singlet (s) | 2H | Benzylic (-H ₂C-N) | Methylene protons adjacent to both the aromatic ring and the nitrogen atom. |

| ~2.55 | Triplet (t) | 4H | Pyrrolidine (-N-CH ₂-) | Methylene protons directly attached to the nitrogen in the pyrrolidine ring. |

| ~1.80 | Multiplet (m) | 4H | Pyrrolidine (-C-CH ₂-C-) | Methylene protons beta to the nitrogen in the pyrrolidine ring. |

¹³C NMR (100 MHz, CDCl₃): Predicted Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192.5 | Aldehyde (-C HO) | The carbonyl carbon is significantly deshielded. |

| ~137.0 - 129.0 | Aromatic Carbons (Ar-C ) | Six distinct signals are expected for the substituted benzene ring. |

| ~63.0 | Benzylic (-C H₂-N) | The benzylic carbon attached to the nitrogen. |

| ~54.2 | Pyrrolidine (-N-C H₂-) | Carbons alpha to the nitrogen atom in the pyrrolidine ring. |

| ~23.5 | Pyrrolidine (-C-C H₂-C-) | Carbons beta to the nitrogen atom in the pyrrolidine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2970, ~2850 | Medium | Aliphatic C-H Stretch (Pyrrolidine) |

| ~2820, ~2720 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1705 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1470 | Medium | Aromatic C=C Bending |

| ~1150 | Medium | C-N Stretch |

Expert Insight: The presence of a strong absorption peak around 1705 cm⁻¹ is the most definitive diagnostic signal for the aldehyde carbonyl group.[4][5] The two weaker bands between 2700-2850 cm⁻¹ are also highly characteristic of the aldehyde C-H bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Expected Mass Spectrometry Data

| m/z Value | Ion Assignment | Rationale |

| 189.12 | [M]⁺ (Molecular Ion) | Corresponds to the molecular formula C₁₂H₁₅NO.[6] |

| 188.11 | [M-H]⁺ | Loss of the aldehydic proton, a common fragmentation for aldehydes. |

| 118.08 | [M - C₄H₈N]⁺ | Cleavage of the benzylic C-N bond, losing the pyrrolidine radical to form a stable benzyl cation fragment. This is often a prominent peak. |

| 71.07 | [C₄H₉N]⁺ | The pyrrolidinemethyl cation. |

Trustworthiness Check: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the measured mass matching the theoretical mass (C₁₂H₁₅NO = 189.1154) to within 5 ppm.

Part 3: Safety, Handling, and Storage

-

Hazard Profile: this compound should be handled as an irritant.[6] The precursor, 3-(bromomethyl)benzaldehyde, is a lachrymator and corrosive.

-

Handling: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is mandatory.

-

Storage: Store the final product in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at 2-8°C to prevent oxidation of the aldehyde group.

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of this compound via nucleophilic substitution. The causality behind each experimental choice has been explained to empower the researcher with a deeper understanding of the process. The orthogonal analytical techniques described provide a comprehensive framework for the unequivocal characterization of the final product, ensuring its identity and purity for subsequent applications. By following this self-validating protocol, researchers in drug development and materials science can confidently produce this key chemical intermediate for their discovery programs.

References

-

Zhang, B., Cao, L., Xu, S., & Wang, P. (n.d.). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). N-BENZOYL PYRROLIDINE. Retrieved from [Link]

-

Molbase. (n.d.). 3-[(PYRROLIDIN-1-YL)METHYL]BENZALDEHYDE | CAS 884507-42-0. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]

-

International Journal of ChemTech Research. (2015). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. Retrieved from [Link]

- Google Patents. (n.d.). US4945186A - Method of producing 3-bromobenzaldehyde.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidines by the intermolecular Mannich reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde - NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.

-

ResearchGate. (n.d.). Three-component reaction between pyrrolidine, aromatic aldehydes and 3-alkylidene-2-oxindoles 3. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.

-

ResearchGate. (n.d.). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis, Spectral Characterization and Biological Screening for Some Benzaldehyde Derived Mannich Bases. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academicjournals.org [academicjournals.org]

- 3. Pyrrolidine synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 884507-42-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

Biological activity of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde derivatives

An In-depth Technical Guide to the Biological Activity of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde Derivatives

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, offers field-proven insights into experimental design, and provides detailed methodologies for the evaluation of this promising class of compounds.

Introduction: A Scaffold of Therapeutic Promise

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing nitrogen, have emerged as privileged scaffolds due to their diverse biological activities.[1][2][3] The this compound scaffold represents a compelling area of investigation, merging two pharmacologically significant moieties: the benzaldehyde group and the pyrrolidine ring.

The benzaldehyde core is a naturally occurring aromatic aldehyde found in various plants and is recognized for a wide array of biological effects, including antimicrobial, anti-inflammatory, and notable anticancer properties.[4][5][6] Recent studies have illuminated its ability to overcome treatment resistance in cancer by modulating key signaling pathways.[5][7][8][9] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a fundamental component of the amino acid proline and is present in numerous natural products and FDA-approved drugs.[10][11] Its non-planar, three-dimensional structure is invaluable for exploring pharmacophore space and establishing specific interactions with biological targets, contributing to activities ranging from anticancer and antimicrobial to central nervous system modulation.[1][3][10][11]

The conjugation of these two moieties into a single derivative creates a unique chemical entity with the potential for synergistic or novel biological activities. This guide delves into the synthesis of these derivatives and explores their multifaceted biological potential, with a focus on anticancer, antimicrobial, and antioxidant activities.

Synthetic Strategies and Methodologies

The rational design of biologically active molecules begins with robust and efficient synthetic pathways. The synthesis of this compound derivatives can be approached through a multi-step process starting from commercially available precursors. A common strategy involves the selective functionalization of a difunctional starting material like isophthalaldehyde.

A representative synthesis, adapted from methodologies for similar isomers, involves three key stages: selective protection, nucleophilic substitution/reductive amination, and deprotection.[12]

General Synthetic Pathway

The synthesis begins with the selective protection of one of the two aldehyde groups of isophthalaldehyde. This is crucial for directing the subsequent reaction to the desired position. Following protection, the pyrrolidine moiety is introduced via a nucleophilic reaction with the remaining aldehyde group. The final step involves the removal of the protecting group to yield the target this compound derivative.

Caption: General synthetic route for this compound.

Detailed Experimental Protocol: Synthesis

This protocol provides a step-by-step methodology for the synthesis of the target compound.

Step 1: Synthesis of 3-(diethoxymethyl)benzaldehyde (Protected Intermediate)

-

To a solution of isophthalaldehyde (1 equivalent) in ethanol, add triethyl orthoformate (1.1 equivalents).

-

Add a catalytic amount of ammonium chloride.

-

Stir the mixture at room temperature for approximately 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, concentrate the mixture under reduced pressure.

-

Purify the residue using silica gel chromatography to obtain the mono-protected intermediate.

Step 2: Synthesis of 1-((3-(diethoxymethyl)phenyl)methyl)pyrrolidine

-

Dissolve the protected intermediate from Step 1 (1 equivalent) in methanol.

-

Add pyrrolidine (1.2 equivalents) and stir for 1 hour at room temperature to form the iminium intermediate.

-

Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by adding water and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 3: Synthesis of this compound (Final Product)

-

To the crude product from Step 2, add a dilute solution of hydrochloric acid (e.g., 2M HCl).

-

Heat the mixture to reflux (approximately 80°C) for 4-6 hours until TLC analysis indicates complete deprotection.[12]

-

Cool the reaction mixture to room temperature and neutralize by carefully adding a saturated solution of sodium carbonate until the pH is approximately 8-9.[12]

-

Extract the final product with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the target compound, this compound.[12]

-

Confirm the structure and purity of the product using NMR and Mass Spectrometry.[12]

Core Biological Activities

The unique combination of the benzaldehyde and pyrrolidine moieties suggests a broad spectrum of potential biological activities. This section details the most prominent of these, grounded in the known effects of the parent structures and related derivatives.

Anticancer Activity

The potential of these derivatives as anticancer agents is significant, given that both benzaldehyde and pyrrolidine scaffolds are found in numerous compounds with demonstrated antitumor effects.[1][2][11][13][14]

Mechanistic Insights: Recent research has shown that benzaldehyde can exert its anticancer effects by targeting the interaction between the signaling protein 14-3-3ζ and the Ser28-phosphorylated form of histone H3 (H3S28ph).[5][7][9] This interaction is critical for cancer cell survival, treatment resistance, and the expression of genes related to epithelial-mesenchymal plasticity (EMP), a process that allows cancer cells to metastasize.[5][7][8] By inhibiting this key interaction, benzaldehyde and its derivatives can suppress tumor growth, overcome resistance to therapies like radiation, and prevent the spread of cancer.[5][7][8][9] The pyrrolidine moiety, on the other hand, can contribute to potent and selective binding to various cancer-related targets, such as the CXCR4 chemokine receptor, which is implicated in cancer metastasis.[1][11]

Caption: Proposed mechanism of anticancer action via inhibition of 14-3-3ζ interaction.

Data on Related Compounds: The cytotoxic potential of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration required to reduce cell viability by 50%.[15][16] Studies on related pyrrolidine and benzaldehyde derivatives provide a benchmark for expected potency.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrrolidine-Thiophene Derivative | MCF-7 (Breast Cancer) | 17 | [1] |

| Pyrrolidine-Thiophene Derivative | HeLa (Cervical Cancer) | 19 | [1] |

| Thiosemicarbazone-Pyrrolidine-Copper(II) Complex | SW480 (Colon Cancer) | 0.99 ± 0.09 | [11] |

| Benzaldehyde Formulation | Various Cancer Lines | Concentration-dependent decrease in viability | [14] |

Antimicrobial Activity

Benzaldehyde is recognized as an environmentally safe compound with broad antimicrobial and antifungal activities.[4][17] It can modulate the efficacy of conventional antibiotics and exhibits intrinsic bactericidal properties against certain strains.[17][18] The pyrrolidine scaffold is also a key feature in many compounds with antibacterial and antifungal properties.[10][11]

Mechanistic Insights: The antimicrobial action of benzaldehyde derivatives may stem from several mechanisms. Benzaldehyde has been shown to impair bacterial antibiotic activity, particularly against resistant strains, by disrupting aerobic respiration and inhibiting the formation of bacterial flagella.[18] It can also reduce the oxidative damage caused by bactericidal antibiotics by enhancing superoxide dismutase (SOD) activity.[18] The incorporation of the pyrrolidine ring could enhance these effects or introduce new mechanisms, such as improved cell wall penetration or inhibition of essential bacterial enzymes.

Studies on benzaldehyde have shown it can reduce the minimum inhibitory concentration (MIC) of antibiotics like ciprofloxacin and norfloxacin against Staphylococcus aureus strains.[17] Other derivatives have demonstrated activity against S. aureus, MRSA, and B. subtilis.[6]

Antioxidant Activity

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Benzaldehyde derivatives have been reported to possess antioxidant properties.[4] This activity is crucial as it can protect cells from oxidative damage.

Mechanistic Insights: The antioxidant capacity of these compounds is likely due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The aromatic ring of the benzaldehyde moiety can stabilize the resulting radical through resonance.

Evaluation of Antioxidant Activity: Several spectrophotometric methods are commonly used to evaluate the antioxidant potential of novel compounds.[19][20][21] These assays measure the compound's ability to scavenge specific free radicals or reduce oxidized species.[19]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of the antioxidant to scavenge the stable DPPH radical.[20]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: A mixed-mode assay that evaluates both hydrogen atom and electron transfer.[19]

-

FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[19]

-

CUPRAC (Cupric Reducing Antioxidant Capacity) Assay: Similar to FRAP, but uses copper (Cu²⁺) as the oxidant.[20]

Key Experimental Workflows and Protocols

To validate the biological activities of this compound derivatives, a series of robust in vitro assays are required. This section provides detailed protocols for fundamental cytotoxicity and antioxidant assessments.

Caption: General workflow for the evaluation of novel chemical compounds.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product.[22] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated controls (vehicle only) and a positive control (e.g., Doxorubicin).[15]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[22]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[15][16]

Protocol: Antioxidant Capacity Assessment (DPPH Assay)

This protocol measures the free radical scavenging activity of the test compounds.[20][23]

Principle: The DPPH radical has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes reduced to the stable, light-yellow colored diphenylpicrylhydrazine.[21] The decrease in absorbance is proportional to the radical scavenging activity.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of the test compound in methanol or DMSO. Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol.

-

Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound to different wells. Include a positive control (e.g., Ascorbic acid or Trolox) and a blank control (methanol only).

-

Initiate Reaction: Add 100 µL of the DPPH working solution to each well. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance of each well at approximately 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.

-

Plot the scavenging percentage against the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Future Perspectives and Conclusion

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The preliminary evidence, drawn from the well-documented activities of its constituent parts, strongly suggests a high potential for significant anticancer, antimicrobial, and antioxidant properties.

Future research should focus on:

-

Synthesis of a Diverse Library: Creating a range of derivatives with substitutions on both the aromatic ring and the pyrrolidine moiety to establish clear Structure-Activity Relationships (SAR).

-

Broad-Spectrum Biological Screening: Testing these derivatives against a wide panel of cancer cell lines, bacterial and fungal strains, and in various antioxidant assays to identify the most potent and selective compounds.

-

In-depth Mechanistic Studies: For lead compounds, elucidating the precise molecular targets and signaling pathways involved in their biological activity.

-

In Vivo Validation: Advancing the most promising candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

-

A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Zhang, B., Cao, L., Xu, S., & Wang, P. (n.d.). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. Retrieved January 17, 2026, from [Link]

-

Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (2021). PMC - NIH. Retrieved January 17, 2026, from [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. Retrieved January 17, 2026, from [Link]

-

Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

-

Stopping pancreatic cancer spread using benzaldehyde. (2025). ecancer. Retrieved January 17, 2026, from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved January 17, 2026, from [Link]

-

(PDF) Antioxidant Assays: Principles, Methods and Analyses. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

-

The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. (2024). MDPI. Retrieved January 17, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). SpringerLink. Retrieved January 17, 2026, from [Link]

-

Bewertung der Wirkung von Benzaldehyd-Derivaten in menschlichen Krebszellen Evaluation of the effect of benzaldehyde derivatives. (n.d.). RGCC International. Retrieved January 17, 2026, from [Link]

-

Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

FDA-approved pyrrolidine-containing drugs in 2022. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. (2019). ACS Omega. Retrieved January 17, 2026, from [Link]

-

(PDF) Synthesis, anti-bacterial and anti-cancer activities of Some Antipyrine Diazenyl Benzaldehyde Derivatives and Antipyrine-Based Heterocycles. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. Retrieved January 17, 2026, from [Link]

-

3-[(PYRROLIDIN-1-YL)METHYL]BENZALDEHYDE | CAS 884507-42-0. (n.d.). Molbase. Retrieved January 17, 2026, from [Link]

-

Update on in vitro cytotoxicity assays for drug development. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Sweet-smelling molecule halts therapy-resistant pancreatic cancer. (2025). ScienceDaily. Retrieved January 17, 2026, from [Link]

-

Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasis. (2025). Crosstalk. Retrieved January 17, 2026, from [Link]

-

Synthesis of 3-methyl-6-(pyrrolidin-1-yl)-benzofuran-2(3H)-one. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. Retrieved January 17, 2026, from [Link]

-

Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. (2021). PMC - NIH. Retrieved January 17, 2026, from [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

-

Antioxidant assay: Significance and symbolism. (2025). A-Z of Indian Culture. Retrieved January 17, 2026, from [Link]

-

Chapter 3: Antioxidant Activity – Preliminary Considerations for Measurement. (2021). Books. Retrieved January 17, 2026, from [Link]

-

Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. (n.d.). OUCI. Retrieved January 17, 2026, from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciencedaily.com [sciencedaily.com]

- 9. innovbiological.com [innovbiological.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 12. atlantis-press.com [atlantis-press.com]

- 13. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]

- 14. rgcc-international.com [rgcc-international.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ijprajournal.com [ijprajournal.com]

- 17. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella | MDPI [mdpi.com]

- 19. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Antioxidant assay: Significance and symbolism [wisdomlib.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde: A Technical Guide for Medicinal Chemists

Abstract